

Ruzinurad and Lesinurad: A Comparative Guide for Selective URAT1 Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two selective uric acid transporter 1 (URAT1) inhibitors: **Ruzinurad** and Lesinurad. Both drugs are designed to treat hyperuricemia, a key factor in the development of gout, by increasing the renal excretion of uric acid. This document summarizes their performance based on available clinical trial data, outlines the experimental protocols of key studies, and visualizes their mechanism of action and experimental workflows.

Executive Summary

Ruzinurad and Lesinurad are both selective inhibitors of URAT1, a critical transporter responsible for the reabsorption of uric acid in the kidneys. By blocking URAT1, these drugs promote the excretion of uric acid, thereby lowering serum uric acid (sUA) levels. Lesinurad, which also inhibits Organic Anion Transporter 4 (OAT4), was approved for use in combination with a xanthine oxidase inhibitor (XOI) but has since been discontinued in the United States and Europe for commercial reasons. **Ruzinurad** is a newer agent in development that has shown promising results in clinical trials, including a completed phase 3 study. This guide offers a comparative analysis of their efficacy and safety profiles based on the latest available data.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from key clinical trials of **Ruzinurad** and Lesinurad. It is important to note that a direct head-to-head clinical trial has not been



conducted. The data presented here is from separate clinical trial programs.

Efficacy Data

Table 1: Proportion of Patients Achieving Target Serum Uric Acid (sUA) Levels



Drug Regimen	Trial	Patient Population	Primary Endpoint	% of Patients Reaching Target sUA
Ruzinurad 5 mg + Febuxostat	Phase 2 (12 weeks)[1][2][3]	Gout patients with inadequate response to febuxostat	sUA ≤ 360 μmol/L (≤ 6 mg/dL) at Week 12	53.1%
Ruzinurad 10 mg + Febuxostat	Phase 2 (12 weeks)[1][2][3]	Gout patients with inadequate response to febuxostat	sUA ≤ 360 μmol/L (≤ 6 mg/dL) at Week 12	56.9%
Placebo + Febuxostat	Phase 2 (12 weeks)[2]	Gout patients with inadequate response to febuxostat	sUA ≤ 360 μmol/L (≤ 6 mg/dL) at Week 12	13.7%
Lesinurad 200 mg + Allopurinol	CLEAR 1 (Phase 3, 6 months)[4]	Gout patients with inadequate response to allopurinol	sUA < 6.0 mg/dL at Month 6	54.2%
Lesinurad 400 mg + Allopurinol	CLEAR 1 (Phase 3, 6 months)[5]	Gout patients with inadequate response to allopurinol	sUA < 6.0 mg/dL at Month 6	59.2%
Placebo + Allopurinol	CLEAR 1 (Phase 3, 6 months)[5]	Gout patients with inadequate response to allopurinol	sUA < 6.0 mg/dL at Month 6	27.9%
Lesinurad 200 mg + Allopurinol	CLEAR 2 (Phase 3, 6 months)[4] [6][7]	Gout patients with inadequate response to allopurinol	sUA < 6.0 mg/dL at Month 6	55.4%
Lesinurad 400 mg + Allopurinol	CLEAR 2 (Phase 3, 6 months)[6]	Gout patients with inadequate	sUA < 6.0 mg/dL at Month 6	66.5%



	[7]	response to allopurinol		
Placebo + Allopurinol	CLEAR 2 (Phase 3, 6 months)[6]	Gout patients with inadequate response to allopurinol	sUA < 6.0 mg/dL at Month 6	23.3%
Lesinurad 200 mg + Febuxostat	CRYSTAL (Phase 3, 6 months)[4][8]	Tophaceous gout patients	sUA < 5.0 mg/dL at Month 6	Not statistically significant vs. placebo at month 6, but significant at other time points
Lesinurad 400 mg + Febuxostat	CRYSTAL (Phase 3, 6 months)[8]	Tophaceous gout patients	sUA < 5.0 mg/dL at Month 6	76.1%
Placebo + Febuxostat	CRYSTAL (Phase 3, 6 months)[8]	Tophaceous gout patients	sUA < 5.0 mg/dL at Month 6	46.8%

Note: A phase 3 trial of **Ruzinurad** (NCT04956432) has been completed and reportedly demonstrated a superior sUA lowering effect over allopurinol.[9][10][11][12] Detailed results are anticipated to be presented at EULAR 2025.[11]

Safety Data

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)



Drug Regimen	Trial	Overall TEAEs (%)	Most Common TEAEs	Serious TEAEs (%)	Renal- related TEAEs (%)
Ruzinurad 5 mg + Febuxostat	Phase 2 (12 weeks)[2]	87.8%	Gout flares (49.0%)	Not specified	Not specified
Ruzinurad 10 mg + Febuxostat	Phase 2 (12 weeks)[2]	74.5%	Gout flares (39.2%)	Not specified	Not specified
Placebo + Febuxostat	Phase 2 (12 weeks)[2]	80.4%	Gout flares (45.1%)	Not specified	Not specified
Lesinurad 200 mg + Allopurinol	CLEAR 1 & 2 (Pooled)	Comparable to placebo	Upper respiratory tract infection, nasopharyngi tis, back pain	Comparable to placebo	Higher incidence of serum creatinine elevations vs. placebo
Lesinurad 200 mg + Febuxostat	CRYSTAL (12 months)[8]	82.1%	Nasopharyngi tis, arthralgia, hypertension	Not specified	Serum creatinine elevations ≥1.5x baseline occurred
Placebo + XOI	CLEAR 1 & 2, CRYSTAL	Generally lower than active treatment arms	Varied by study	Generally lower than active treatment arms	Lower incidence of serum creatinine elevations

Experimental Protocols

Below are the methodologies for the key clinical trials cited in this guide.



Ruzinurad: Phase 2 Combination with Febuxostat (NCT05513976)[1][3]

- Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled study.[1]
- Patient Population: Adult patients with gout and a fasting sUA of ≥390 µmol/L despite being on a stable dose of febuxostat (40, 60, or 80 mg/day) for at least 6 weeks.[1]
- Intervention: Patients were randomized (1:1:1) to receive oral, once-daily treatment with either Ruzinurad 5 mg, Ruzinurad 10 mg, or placebo, in combination with their ongoing febuxostat dose. Ruzinurad administration started at a low dose of 1 mg/day and was gradually up-titrated.[1]
- Primary Endpoint: The proportion of patients achieving a sUA level of ≤360 μmol/L at Week
 12.[1]
- Key Secondary Endpoints: Proportion of patients achieving sUA ≤300 μmol/L at Week 12.[2]
- Safety Assessments: Monitoring and recording of all treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and clinical laboratory data.

Lesinurad: CLEAR 1 (NCT01510158) and CLEAR 2 (NCT01493531) Phase 3 Trials[5][13][14]

- Study Design: Two replicate, 12-month, multicenter, randomized, double-blind, placebocontrolled studies.[5][13]
- Patient Population: Gout patients aged 18-85 years on a stable allopurinol dose of ≥300 mg (or ≥200 mg for moderate renal impairment) with a sUA ≥6.5 mg/dL and a history of ≥2 gout flares in the prior 12 months.[5][13]
- Intervention: Patients were randomized to receive Lesinurad (200 mg or 400 mg) or placebo once daily, in addition to their ongoing allopurinol therapy.[13]
- Primary Endpoint: The proportion of subjects achieving a target sUA of <6.0 mg/dL by Month
 6.[5][13]



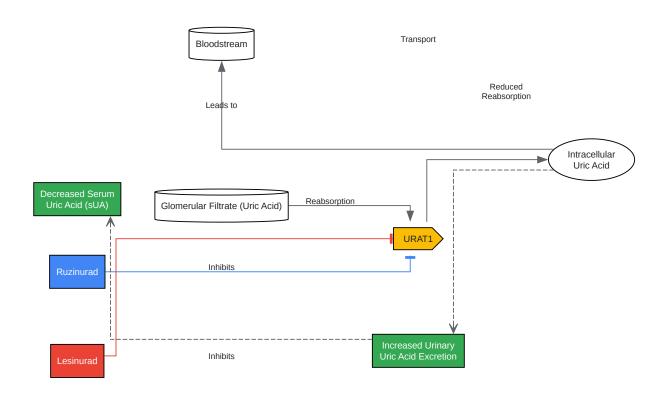
- Key Secondary Endpoints: Mean gout flare rate requiring treatment from Month 6 to 12, and the proportion of subjects with complete resolution of at least one target tophus by Month 12. [5][6]
- Safety Assessments: Included monitoring of TEAEs, SAEs, and laboratory data, with a
 particular focus on renal and cardiovascular events.[14]

Lesinurad: CRYSTAL (NCT01510769) Phase 3 Trial[4][8] [16]

- Study Design: A 12-month, multicenter, randomized, double-blind, placebo-controlled study.
- Patient Population: Patients with tophaceous gout with a sUA ≥8.0 mg/dL (or ≥6.0 mg/dL if on urate-lowering therapy) and at least one measurable target tophus.[15]
- Intervention: Following a 3-week run-in with febuxostat 80 mg daily, patients were randomized to receive Lesinurad (200 mg or 400 mg) or placebo once daily in combination with febuxostat 80 mg.[8]
- Primary Endpoint: The proportion of patients achieving a sUA level of <5.0 mg/dL at Month 6.
 [4][15]
- Key Secondary Endpoint: The proportion of patients with complete resolution of at least one target tophus by Month 12.[4][15]
- Safety Assessments: Comprehensive monitoring of adverse events and laboratory parameters.[8]

Mandatory Visualization Signaling Pathway of URAT1 Inhibition



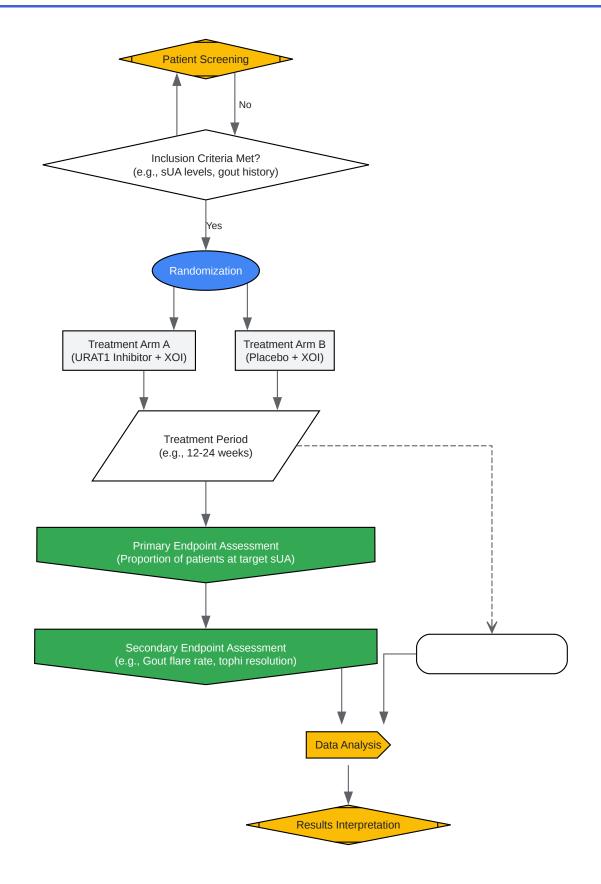


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Caption: Mechanism of Action of Selective URAT1 Inhibitors.

Experimental Workflow for a URAT1 Inhibitor Clinical Trial





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Caption: Typical Clinical Trial Workflow for a URAT1 Inhibitor.



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